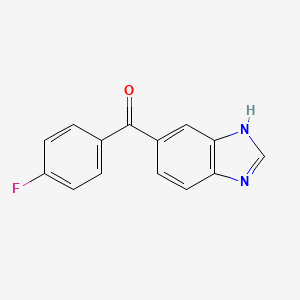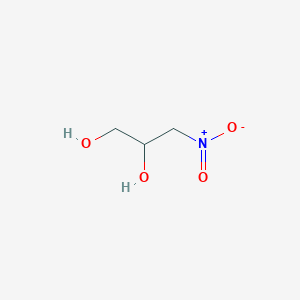
1,2-Propanediol, 3-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Propanediol, 3-nitro- is an organic compound with the molecular formula C3H7NO4. It is a derivative of propanediol, where a nitro group is attached to the third carbon atom. This compound is known for its antimicrobial properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Propanediol, 3-nitro- can be synthesized through the bromination of di(hydroxymethyl)nitromethane, which is derived from nitromethane by a nitroaldol reaction . The reaction involves the addition of bromine to di(hydroxymethyl)nitromethane, resulting in the formation of 1,2-Propanediol, 3-nitro-.
Industrial Production Methods: The industrial production of 1,2-Propanediol, 3-nitro- involves the bromination process mentioned above. This method is widely used due to its efficiency and high yield. The reaction is typically carried out at controlled temperatures to ensure the stability of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Propanediol, 3-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro alcohols.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Substitution reactions often require nucleophiles like hydroxide ions (OH-) or amines.
Major Products Formed:
Oxidation: Nitro alcohols.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2-Propanediol, 3-nitro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants.
Medicine: Explored for its potential use in pharmaceutical formulations due to its antimicrobial activity.
Industry: Utilized in the production of preservatives for personal care products and industrial applications.
Wirkmechanismus
The antimicrobial activity of 1,2-Propanediol, 3-nitro- is primarily due to its ability to catalyze the oxidation of thiol groups, such as cysteine, to disulfides. This reaction is accompanied by the rapid consumption of oxygen, where oxygen acts as the final oxidant . This mechanism disrupts the cellular processes of microorganisms, leading to their inhibition or death.
Vergleich Mit ähnlichen Verbindungen
1,2-Ethanediol (Ethylene Glycol): A sweet, colorless liquid used in antifreeze and polyester fiber production.
1,2-Propanediol (Propylene Glycol): A colorless, viscous liquid used as a solvent for drugs and a moisturizing agent for foods.
1,2,3-Propanetriol (Glycerol): A sweet, syrupy liquid used in food, pharmaceuticals, and cosmetics.
Uniqueness: 1,2-Propanediol, 3-nitro- is unique due to its nitro group, which imparts antimicrobial properties not found in the other similar compounds. This makes it particularly valuable in applications requiring antimicrobial activity, such as preservatives and disinfectants.
Eigenschaften
CAS-Nummer |
130930-29-9 |
|---|---|
Molekularformel |
C3H7NO4 |
Molekulargewicht |
121.09 g/mol |
IUPAC-Name |
3-nitropropane-1,2-diol |
InChI |
InChI=1S/C3H7NO4/c5-2-3(6)1-4(7)8/h3,5-6H,1-2H2 |
InChI-Schlüssel |
KNAFKGCUHDGMGE-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CO)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


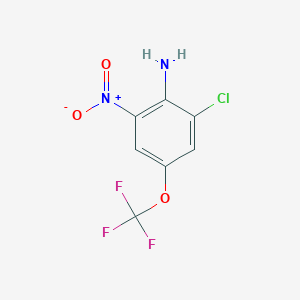

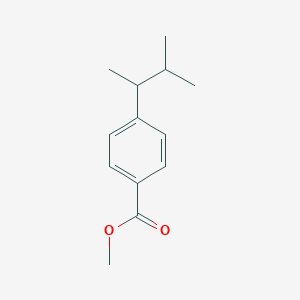
![(3S)-2-[(2S,3S)-2-(3,3-dimethylbutanoylamino)-3-methylpentanoyl]-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B13438471.png)
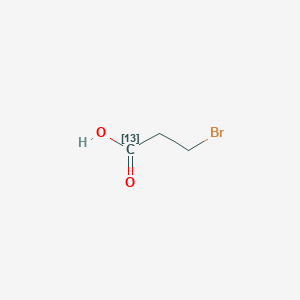
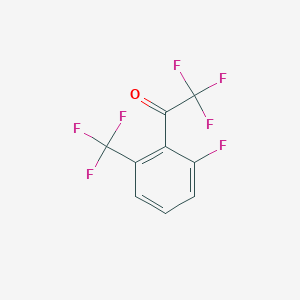
![2-[[Bis(4-methoxyphenyl)phenylmethoxy]methyl]-6-[(6-chloro-2-methoxy-9-acridinyl)amino]-1-hexanol](/img/structure/B13438484.png)
![[9-(10-aminodecyl)-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate](/img/structure/B13438491.png)
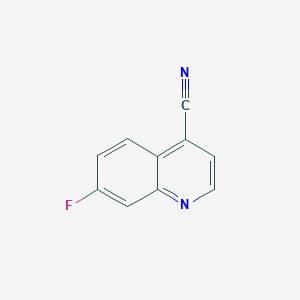
![N-(3-Cyclopropyl-1-Phenyl-1h-Pyrazol-5-Yl)-2-{4-[3-Methoxy-4-(4-Methyl-1h-Imidazol-1-Yl)phenyl]-1h-1,2,3-Triazol-1-Yl}acetamide](/img/structure/B13438506.png)
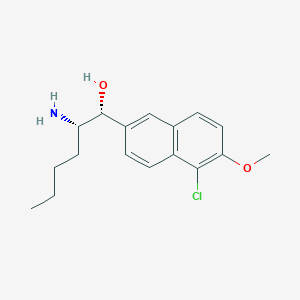

![[4-Amino-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B13438523.png)
